molecular formula C12H18O2 B2427316 [3-(2,2-Dimethylpropoxy)phenyl]methanol CAS No. 444922-27-4

[3-(2,2-Dimethylpropoxy)phenyl]methanol

Cat. No. B2427316
CAS RN: 444922-27-4
M. Wt: 194.274
InChI Key: MWGDRRKXELMCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(2,2-Dimethylpropoxy)phenyl]methanol” is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of [3-(2,2-Dimethylpropoxy)phenyl]methanol is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

[3-(2,2-Dimethylpropoxy)phenyl]methanol interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase by [3-(2,2-Dimethylpropoxy)phenyl]methanol affects the purine metabolism pathway . This results in a decrease in the production of uric acid, a byproduct of this pathway . The reduction of uric acid levels can help in the management of conditions like gout and kidney stones, which are associated with high levels of uric acid .

Pharmacokinetics

As a xanthine oxidase inhibitor, it is expected to be well-absorbed and distributed throughout the body, particularly to areas where xanthine oxidase is present .

Result of Action

The inhibition of xanthine oxidase by [3-(2,2-Dimethylpropoxy)phenyl]methanol leads to a decrease in the production of uric acid . This can result in the suppression of the development of colonic aberrant crypt foci, precursor lesions of colon cancer, and cell proliferation . Therefore, it may have potential therapeutic applications in the prevention of colon tumorigenesis .

properties

IUPAC Name

[3-(2,2-dimethylpropoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDRRKXELMCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,2-Dimethylpropoxy)phenyl]methanol

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(neopentyloxy)benzoate (4.51 g, 20.3 mmol) in tetrahydrofuran (100 ml) was added lithium aluminum hydride (1.93 g, 50.75 mmol) by small portions under ice-cooling, and the mixture was stirred at room temperature for 2 hrs. To the mixture were successively added slowly water (2 ml), 15% aqueous sodium hydroxide solution (2 ml) and water (6 ml) under ice-cooling. The obtained solid was filtered with celite, washed thoroughly with ethyl acetate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to give 3-(neopentyloxy)benzyl alcohol (3.81 g, 97%) as a colorless transparent oil.
Name
methyl 3-(neopentyloxy)benzoate
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

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